2-(Iodomethyl)furan
Overview
Description
2-(Iodomethyl)furan is an organic compound with the molecular formula C5H5IO It is a derivative of furan, where an iodine atom is attached to the methyl group at the second position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Iodomethyl)furan can be synthesized through several methods. One common approach involves the iodination of 2-methylfuran using N-iodosuccinimide (NIS) in acetonitrile at low temperatures (0-5°C) followed by warming to room temperature . Another method includes the use of molecular iodine in an aqueous micelle system with cetyltrimethylammonium bromide (CTAB) as a surfactant .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(azidomethyl)furan, while oxidation with potassium permanganate could produce this compound-3-carboxylic acid.
Scientific Research Applications
2-(Iodomethyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)furan involves its reactivity due to the presence of the iodine atom. This makes it a good leaving group in substitution reactions, facilitating the formation of new bonds. The furan ring also contributes to its reactivity, allowing for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)furan: Similar in structure but with a bromine atom instead of iodine.
2-(Chloromethyl)furan: Contains a chlorine atom in place of iodine.
2-(Fluoromethyl)furan: Features a fluorine atom instead of iodine.
Uniqueness
2-(Iodomethyl)furan is unique due to the larger atomic size and higher reactivity of the iodine atom compared to other halogens. This makes it more reactive in substitution reactions and useful in specific synthetic applications where other halogenated furans might not be as effective .
Properties
IUPAC Name |
2-(iodomethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZPPLSYMBCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376678 | |
Record name | 2-(iodomethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117680-17-8 | |
Record name | 2-(iodomethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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